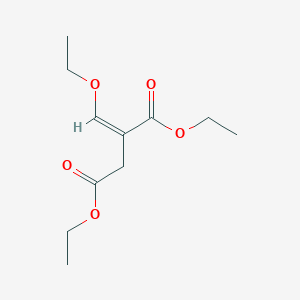
Diethyl 2-(ethoxymethylene)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(ethoxymethylene)succinate is an organic compound with the molecular formula C11H18O5. It is a diethyl ester derivative of succinic acid, where the ethoxymethylene group is attached to the succinate backbone. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(ethoxymethylene)succinate is typically synthesized through the condensation reaction of diethyl malonate with triethyl orthoformate. The reaction involves the removal of ethanol to form the ethoxymethylene intermediate, which subsequently undergoes further condensation to yield the final product . The reaction conditions generally include heating the mixture at temperatures ranging from 102-155°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically subjected to distillation to remove by-products and unreacted starting materials, resulting in a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(ethoxymethylene)succinate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with amines to form imines and enamines.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl succinate.
Common Reagents and Conditions
Condensation Reactions: Typically involve amines and require mild heating.
Hydrolysis: Requires either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Often employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Condensation: Imines, enamines.
Hydrolysis: Succinic acid derivatives.
Reduction: Diethyl succinate.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(ethoxymethylene)succinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 2-(ethoxymethylene)succinate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid (TCA) cycle, where it is converted to succinate, a key component of oxidative phosphorylation . Additionally, it modulates cellular processes by reducing mitochondrial fission and ROS production, thereby influencing cellular metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another diethyl ester of malonic acid, used in the synthesis of barbiturates and other pharmaceuticals.
Diethyl ethoxymethylenemalonate: Similar in structure but with a different functional group, used in the synthesis of various heterocyclic compounds.
Uniqueness
Diethyl 2-(ethoxymethylene)succinate is unique due to its specific ethoxymethylene group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C11H18O5 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
diethyl (2Z)-2-(ethoxymethylidene)butanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-14-8-9(11(13)16-6-3)7-10(12)15-5-2/h8H,4-7H2,1-3H3/b9-8- |
InChI-Schlüssel |
ZAWRKUUXDJJWGT-HJWRWDBZSA-N |
Isomerische SMILES |
CCO/C=C(/CC(=O)OCC)\C(=O)OCC |
Kanonische SMILES |
CCOC=C(CC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)
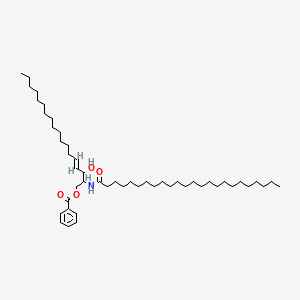
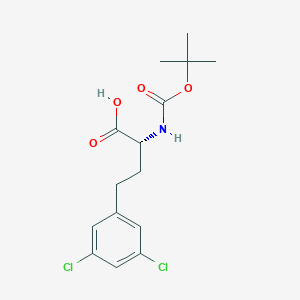
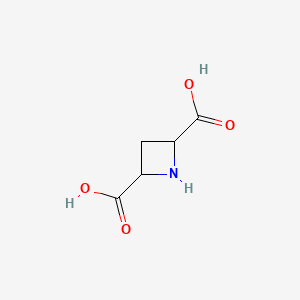

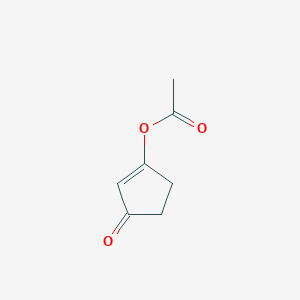

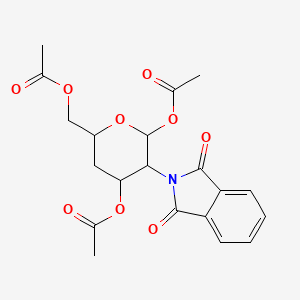
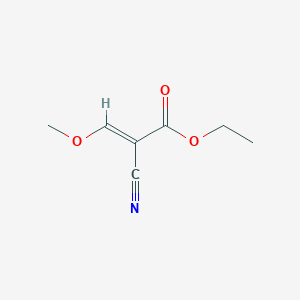
![1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-](/img/structure/B12283796.png)
![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
